molecular formula C16H15N3O2S B2768853 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-93-6

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2768853
CAS No.: 863588-93-6
M. Wt: 313.38
InChI Key: MWQXBRCLPSTRRE-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a unique structure combining an ethoxy group, an acetamide moiety, and a thiazolo[5,4-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the ethoxy and acetamide groups. One common approach starts with the synthesis of the thiazole ring, which is then fused with a pyridine ring through annulation reactions. The ethoxy group is introduced via an ethylation reaction, and the acetamide moiety is added through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reaction time. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine ring system is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the observed pharmacological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for multiple modifications, making it a versatile compound for drug development and other scientific applications.

Properties

IUPAC Name

2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-21-10-14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)22-15/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQXBRCLPSTRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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